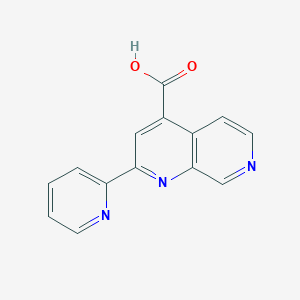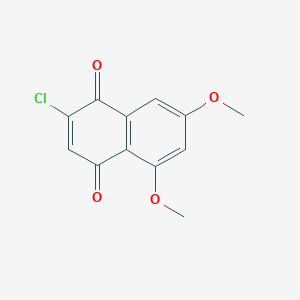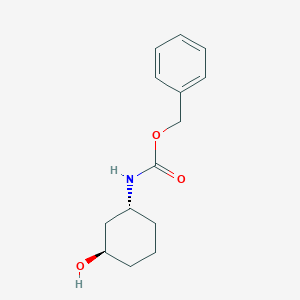
Benzyl (trans-3-hydroxycyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (trans-3-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C14H19NO3. It is a white to yellow solid that is moderately soluble in organic solvents and has a molecular weight of 249.31 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its stability and functional group versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl (trans-3-hydroxycyclohexyl)carbamate can be synthesized through a transcarbamation reaction. This involves the interchange of the alkoxy moiety in the carbamate group. One efficient method involves using potassium carbonate in alcohols under heating conditions . The reaction typically proceeds as follows:
Reactants: Benzyl carbamate and an alcohol (e.g., methanol, ethanol, isopropanol).
Catalyst: Potassium carbonate.
Conditions: Reflux heating.
The reaction yields the desired carbamate with high efficiency, typically between 71-81% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Raw Materials: Benzyl carbamate, alcohols, and potassium carbonate.
Equipment: Continuous flow reactors.
Conditions: Controlled temperature and pressure to maintain optimal reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (trans-3-hydroxycyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl (trans-3-oxocyclohexyl)carbamate.
Reduction: Benzyl (trans-3-aminocyclohexyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (trans-3-hydroxycyclohexyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl (trans-3-hydroxycyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the amine is released, allowing for further functionalization . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the carbamate moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxyl group on the cyclohexyl ring.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removed by strong acids.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group, removed by amine bases.
Uniqueness
Benzyl (trans-3-hydroxycyclohexyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and functionalization options. This makes it particularly useful in complex organic syntheses where multiple functional groups are required .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
benzyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m1/s1 |
Clé InChI |
FYIZIYCXUSGNLZ-CHWSQXEVSA-N |
SMILES isomérique |
C1C[C@H](C[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


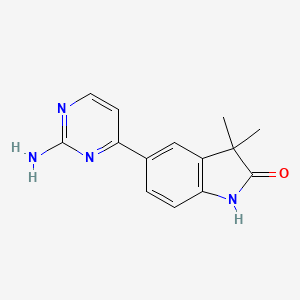
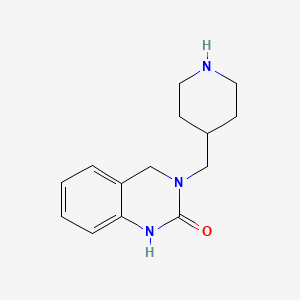
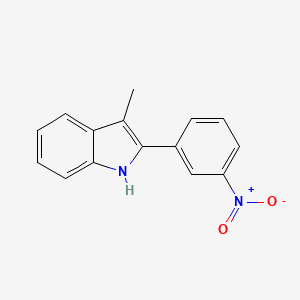
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)
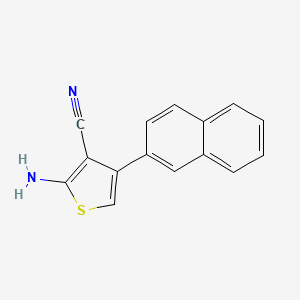
![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
![7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11865305.png)

![Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate](/img/structure/B11865315.png)
